Zolunicant

Catalog No.
S649617
CAS No.
188125-42-0
M.F
C22H28N2O3
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zolunicant

CAS Number

188125-42-0

Product Name

Zolunicant

IUPAC Name

methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14-,15+,20+,22-/m1/s1

InChI Key

DTJQBBHYRQYDEG-SVBQBFEESA-N

SMILES

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Synonyms

18-MC compound, 18-methoxycoronaridine

Canonical SMILES

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Isomeric SMILES

COCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Zolunicant, also known as 18-methoxycoronaridine or MM-110, is a synthetic derivative of ibogaine, developed in 1996 by a research team led by pharmacologist Stanley D. Glick at Albany Medical College, along with chemists Upul K. Bandarage and Martin E. Kuehne from the University of Vermont. This compound is characterized by its selective antagonistic action on the α3β4 nicotinic acetylcholine receptors, distinguishing it from ibogaine and its metabolites, which exhibit broader receptor affinities .

That can modify its structure and pharmacological properties:

  • Oxidation: This process can yield various metabolites, altering the compound's activity.
  • Reduction: Reduction reactions may also change its structural characteristics.
  • Substitution: Introducing different functional groups can impact its biological activity. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Zolunicant exhibits significant biological activity primarily through its action as an antagonist at the α3β4 nicotinic cholinergic receptors. Unlike ibogaine, it does not interact with the α4β2 subtype, NMDA channels, or serotonin transporters. This unique receptor profile suggests potential therapeutic applications in treating addiction and withdrawal symptoms. In preclinical studies, zolunicant has shown efficacy in reducing self-administration of various substances such as morphine, cocaine, methamphetamine, and nicotine .

The synthesis of zolunicant typically starts with ibogaine and involves several steps:

  • Formation of Hydrochloride Salt: The reaction conditions often utilize methanol and hydrochloric acid.
  • Purification: Following the initial reaction, purification processes are employed to isolate zolunicant hydrochloride from by-products.
  • Characterization: The final product is characterized using various spectroscopic methods to confirm its identity and purity .

Zolunicant has several promising applications:

  • Addiction Treatment: It is being investigated for its potential to treat opioid withdrawal symptoms and reduce drug-seeking behavior.
  • Leishmaniasis Treatment: Zolunicant has shown effectiveness against Leishmania amazonensis in preclinical studies, indicating its potential as a leishmanicide .
  • Research Tool: It serves as a valuable tool in neuroscience research to study nicotinic receptor functions and their role in addiction mechanisms .

Research on zolunicant's interactions with other substances has revealed time-dependent effects when combined with agents like cocaine. Studies suggest that zolunicant may modulate dopamine pathways involved in addiction, providing insights into its mechanisms of action within the brain's reward system .

Zolunicant is unique among compounds related to ibogaine due to its selective action on specific nicotinic receptors. Here are some similar compounds for comparison:

CompoundMechanism of ActionUnique Features
IbogaineBroad-spectrum receptor activityPsychoactive effects; used in addiction therapy
NoribogaineMetabolite of ibogaine; similar receptor interactionsRetains some psychoactive properties
18-Methoxycoronaridine (18-MC)Antagonist at α3β4 nicotinic receptorsLess psychoactive than ibogaine; focused on addiction treatment

Zolunicant stands out due to its lack of affinity for the α4β2 subtype and NMDA channels, making it a potentially safer option for therapeutic use compared to ibogaine and noribogaine .

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

368.20999276 g/mol

Monoisotopic Mass

368.20999276 g/mol

Heavy Atom Count

27

UNII

KX8NQX91Z8
VG463BM9RL

Other CAS

308123-60-6

Wikipedia

18-Methoxycoronaridine

Dates

Modify: 2024-04-14

Explore Compound Types